molecular formula C14H15NO3S B11516786 4-{2-[(4-Methoxyphenyl)sulfonyl]ethyl}pyridine

4-{2-[(4-Methoxyphenyl)sulfonyl]ethyl}pyridine

Cat. No.: B11516786
M. Wt: 277.34 g/mol
InChI Key: CQXCSIYTBKYKLK-UHFFFAOYSA-N
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Description

4-[2-(4-METHOXYBENZENESULFONYL)ETHYL]PYRIDINE is an organic compound that features a pyridine ring substituted with a 4-methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-METHOXYBENZENESULFONYL)ETHYL]PYRIDINE typically involves the reaction of 4-methoxybenzenesulfonyl chloride with a pyridine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-METHOXYBENZENESULFONYL)ETHYL]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[2-(4-METHOXYBENZENESULFONYL)ETHYL]PYRIDINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-METHOXYBENZENESULFONYL)ETHYL]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-METHOXYBENZENESULFONYL)ETHYL]PYRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)sulfonylethyl]pyridine

InChI

InChI=1S/C14H15NO3S/c1-18-13-2-4-14(5-3-13)19(16,17)11-8-12-6-9-15-10-7-12/h2-7,9-10H,8,11H2,1H3

InChI Key

CQXCSIYTBKYKLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC2=CC=NC=C2

Origin of Product

United States

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